
N-(4-(4-(tert-butyl)phenyl)thiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-(4-(tert-butyl)phenyl)thiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide, commonly known as BI 2536, is a small molecule inhibitor that targets the Polo-like kinase 1 (Plk1) enzyme. Plk1 is a key regulator of cell division and has been identified as a potential therapeutic target in cancer treatment. BI 2536 has shown promising results in preclinical studies and is currently being evaluated in clinical trials as a potential cancer treatment. Synthesis Method: BI 2536 is synthesized using a multi-step process that involves the coupling of various chemical compounds. The synthesis starts with the preparation of 2-aminothiazole, which is then coupled with tert-butyl-4-bromobenzene to form 4-(4-(tert-butyl)phenyl)thiazol-2-amine. This compound is then coupled with 4-bromo-1H-indole to form 4-(indolin-1-yl)-N-(4-(4-(tert-butyl)phenyl)thiazol-2-yl)benzamide. Finally, the sulfonyl chloride derivative of this compound is reacted with sodium hydroxide to form BI 2536. Scientific Research Application: BI 2536 has been extensively studied in preclinical models of cancer and has shown potent anti-tumor activity. It has been shown to induce cell cycle arrest and apoptosis in cancer cells by inhibiting the activity of Plk1. BI 2536 has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models of cancer. Mechanism of Action: BI 2536 inhibits the activity of Plk1 by binding to the ATP-binding pocket of the enzyme. Plk1 is a key regulator of cell division and is required for proper chromosome segregation and cytokinesis. Inhibition of Plk1 activity by BI 2536 leads to cell cycle arrest and apoptosis in cancer cells. Biochemical and Physiological Effects: BI 2536 has been shown to induce cell cycle arrest and apoptosis in cancer cells by inhibiting the activity of Plk1. It has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models of cancer. However, BI 2536 has been associated with some adverse effects, including myelosuppression and gastrointestinal toxicity. Advantages and Limitations for Lab Experiments: BI 2536 is a potent inhibitor of Plk1 and has shown promising results in preclinical models of cancer. It can be used as a tool compound to study the role of Plk1 in cancer biology. However, BI 2536 has some limitations for lab experiments, including its toxicity and limited solubility in aqueous solutions. Future Directions: There are several future directions for the development of Plk1 inhibitors like BI 2536. One potential direction is the development of more potent and selective Plk1 inhibitors with improved pharmacokinetic properties. Another direction is the identification of biomarkers that can predict response to Plk1 inhibitors in cancer patients. Finally, combination therapies that target multiple pathways involved in cancer cell division and survival may also be explored as a potential strategy for improving the efficacy of Plk1 inhibitors like BI 2536.
Scientific Research Applications
Antimicrobial Properties
The antimicrobial properties of thiazole derivatives, including N-(4-(4-(tert-butyl)phenyl)thiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide, have been studied extensively. Bikobo et al. (2017) synthesized a series of thiazole derivatives and found them to have significant antimicrobial activity against various bacterial and fungal strains, with some being more potent than reference drugs. This indicates a potential for these compounds in developing new antimicrobial agents (Bikobo et al., 2017).
Anticancer Applications
A study by Ravinaik et al. (2021) on thiazole derivatives demonstrated considerable anticancer activity against various cancer cell lines. These derivatives exhibited moderate to excellent anticancer activity, sometimes surpassing the reference drug etoposide, highlighting their potential in cancer treatment (Ravinaik et al., 2021). Additionally, Kumar et al. (2012) synthesized N-(substituted phenyl)-2/4-(1H-indol-3-ylazo)-benzamides, which showed notable antiproliferative activity against various cancer cell lines, further underscoring the potential of these compounds in oncological research (Kumar et al., 2012).
Chemosensor Development
Chen et al. (2014) explored the sensing mechanism of a specific thiazole derivative as a fluoride chemosensor. Their study using DFT/TDDFT methods provided insights into the fluorescent sensing mechanism of the compound, indicating its potential use in chemical sensing applications (Chen et al., 2014).
properties
IUPAC Name |
N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-4-(2,3-dihydroindol-1-ylsulfonyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N3O3S2/c1-28(2,3)22-12-8-19(9-13-22)24-18-35-27(29-24)30-26(32)21-10-14-23(15-11-21)36(33,34)31-17-16-20-6-4-5-7-25(20)31/h4-15,18H,16-17H2,1-3H3,(H,29,30,32) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALRQVSTVOQKYGN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C54 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N3O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(4-(tert-butyl)phenyl)thiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

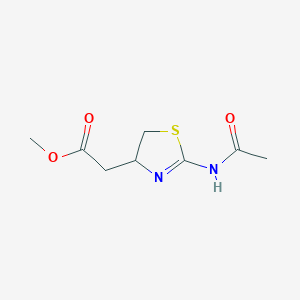


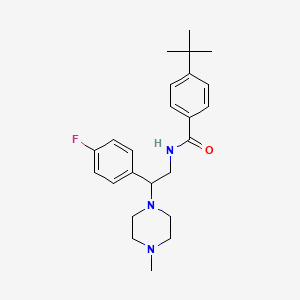
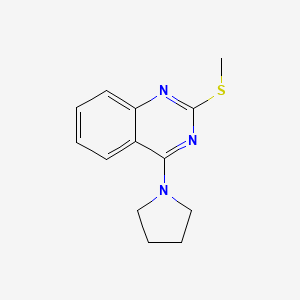
![N-(4-methylbenzyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)propanamide](/img/structure/B2379672.png)
![Methyl 3-{[(2,6-dimethylphenyl)amino]sulfonyl}-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2379674.png)

![3-(4-Bromophenyl)-6-[(4-phenylpiperazin-1-yl)methyl][1,3]thiazolo[2,3-c][1,2,4]triazole](/img/structure/B2379679.png)
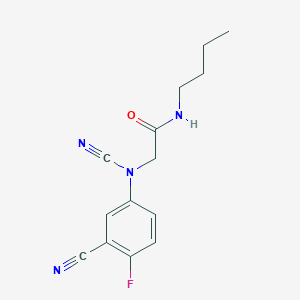
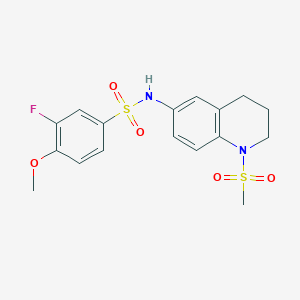
![N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2379682.png)
![2-((5-(benzo[d][1,3]dioxol-5-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-1-(4-methoxyphenyl)ethanone](/img/structure/B2379683.png)
![4-(4-Chlorophenyl)-5-[(4-chlorophenyl)sulfonyl]-2-pyrimidinamine](/img/structure/B2379684.png)